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Compound of Interest

Compound Name: 2-fluoropentanoic acid

CAS No.: 1578-56-9

Cat. No.: B073805 Get Quote

An authoritative guide for researchers, scientists, and drug development professionals on the

synthesis, properties, and applications of 2-fluoropentanoic acid.

IUPAC Name: 2-Fluoropentanoic acid CAS Number: 1578-56-9

Introduction
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern

medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and

biological properties. The introduction of a fluorine atom can profoundly influence a molecule's

metabolic stability, lipophilicity, and binding affinity to biological targets. 2-Fluoropentanoic
acid, a five-carbon carboxylic acid featuring a fluorine atom at the alpha position, represents a

valuable building block in the synthesis of novel therapeutic agents and a subject of interest for

fundamental chemical research.

This technical guide provides a comprehensive overview of 2-fluoropentanoic acid, detailing

its synthesis, physicochemical properties, and known applications, with a particular focus on its

relevance to drug discovery and development. The information presented herein is intended to

equip researchers and scientists with the knowledge necessary to effectively utilize this

compound in their work.
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A thorough understanding of a compound's physical and chemical characteristics is paramount

for its application in research and development. This section details the key properties of 2-
fluoropentanoic acid.

General Properties
Property Value Source

IUPAC Name 2-Fluoropentanoic acid [1]

CAS Number 1578-56-9 [1]

Molecular Formula C₅H₉FO₂ [1]

Molecular Weight 120.12 g/mol [1]

Canonical SMILES CCCC(F)C(=O)O [1]

InChI

InChI=1S/C5H9FO2/c1-2-3-

4(6)5(7)8/h4H,2-3H2,1H3,

(H,7,8)

[1]

InChI Key
AAYYJYDNERMSOZ-

UHFFFAOYSA-N
[1]

Spectroscopic Data
Spectroscopic data is crucial for the unambiguous identification and characterization of a

chemical compound. While experimental spectra for 2-fluoropentanoic acid are not readily

available in public databases, the following represents predicted data and typical spectral

features for α-fluorocarboxylic acids.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 2-fluoropentanoic acid is expected to show characteristic

signals for the propyl chain, with the proton at the α-carbon (C2) being split by both the

adjacent protons on C3 and the fluorine atom. The signal for the carboxylic acid proton will

appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy (Predicted)
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In the carbon-13 NMR spectrum, the carbon atom bonded to the fluorine (C2) will exhibit a

significant downfield shift and will be split into a doublet due to coupling with the ¹⁹F nucleus.

The other carbon signals of the pentanoyl chain will also be present at their characteristic

chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of 2-fluoropentanoic acid will be characterized by a broad absorption band

in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A

strong absorption band around 1700-1725 cm⁻¹ will be indicative of the C=O stretching of the

carbonyl group. The C-F bond stretching vibration is expected to appear in the fingerprint

region, typically between 1000 and 1400 cm⁻¹.

Mass Spectrometry

The mass spectrum of 2-fluoropentanoic acid will show a molecular ion peak (M⁺)

corresponding to its molecular weight. Common fragmentation patterns for carboxylic acids

include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45). The presence of

fluorine will also influence the fragmentation pattern.

Synthesis Methodology
The synthesis of α-fluorocarboxylic acids, such as 2-fluoropentanoic acid, can be achieved

through several synthetic routes. A common and effective method involves a three-step

sequence starting from the corresponding non-fluorinated carboxylic acid, pentanoic acid. This

approach leverages the well-established Hell-Volhard-Zelinsky reaction for α-bromination,

followed by nucleophilic fluorination and subsequent hydrolysis.[2]

Experimental Protocol: A Three-Step Synthesis
This protocol is adapted from the synthesis of the homologous 2-fluorooctanoic acid and

provides a reliable method for the preparation of 2-fluoropentanoic acid.[2]

Step 1: α-Bromination of Pentanoic Acid (Hell-Volhard-Zelinsky Reaction)

This initial step introduces a bromine atom at the α-position of pentanoic acid, which serves as

a leaving group for the subsequent fluorination reaction.
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Materials:

Pentanoic acid

Red phosphorus

Bromine

Methanol

Dichloromethane

Sodium sulfate

Procedure:

To a flask containing pentanoic acid, add a catalytic amount of red phosphorus.

Slowly add bromine to the mixture while stirring. The reaction is exothermic and should be

controlled.

After the addition is complete, continue stirring until the reaction is complete (monitoring

by TLC or GC is recommended).

Carefully add methanol to the reaction mixture to convert the resulting acyl bromide to the

methyl ester.

Extract the product, methyl 2-bromopentanoate, with dichloromethane.

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

Purify the product by distillation under reduced pressure.

Step 2: Nucleophilic Fluorination of Methyl 2-Bromopentanoate

In this step, the bromine atom is displaced by a fluoride ion to introduce the fluorine atom at the

α-position.

Materials:
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Methyl 2-bromopentanoate

Potassium fluoride (anhydrous)

A suitable high-boiling point solvent (e.g., diethylene glycol or N,N-dimethylformamide)

Procedure:

In a flask equipped with a reflux condenser, combine methyl 2-bromopentanoate and

anhydrous potassium fluoride in the chosen solvent.

Heat the mixture to a high temperature (typically >150 °C) and maintain for several hours.

Monitor the reaction progress by TLC or GC.

Upon completion, cool the reaction mixture and pour it into water.

Extract the product, methyl 2-fluoropentanoate, with a suitable organic solvent (e.g.,

diethyl ether).

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

Purify the product by distillation.

Step 3: Hydrolysis of Methyl 2-Fluoropentanoate

The final step involves the hydrolysis of the methyl ester to yield the desired 2-fluoropentanoic
acid.

Materials:

Methyl 2-fluoropentanoate

Aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide)

Hydrochloric acid (concentrated)

Diethyl ether
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Procedure:

Dissolve methyl 2-fluoropentanoate in an aqueous solution of a strong base.

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete

(monitoring by TLC is recommended).

Cool the reaction mixture in an ice bath and carefully acidify with concentrated

hydrochloric acid until the pH is acidic.

Extract the product, 2-fluoropentanoic acid, with diethyl ether.

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure to obtain the final product. Further

purification can be achieved by distillation or crystallization if necessary.

Caption: Three-step synthesis of 2-fluoropentanoic acid.

Applications in Drug Discovery and Development
The introduction of fluorine at the α-position of a carboxylic acid can significantly impact its

biological activity. The high electronegativity of fluorine can alter the pKa of the carboxylic acid,

influencing its ionization state at physiological pH. Furthermore, the C-F bond is exceptionally

stable and can block metabolic oxidation at the α-position, thereby increasing the metabolic

stability and half-life of a drug candidate.

While specific drugs containing the 2-fluoropentanoic acid moiety are not yet prevalent in the

market, the α-fluoro carboxylic acid scaffold is of significant interest in medicinal chemistry. For

instance, fluorinated analogs of non-steroidal anti-inflammatory drugs (NSAIDs) have been

investigated to modulate their activity and pharmacokinetic profiles. The introduction of fluorine

can influence the binding to cyclooxygenase (COX) enzymes and alter the metabolic fate of the

drug.

Derivatives of 2-fluoropentanoic acid can be utilized as building blocks for the synthesis of

more complex molecules, including enzyme inhibitors and receptor modulators. The unique
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steric and electronic properties of the α-fluoro group can be exploited to achieve specific

interactions with biological targets.

Caption: Impact of α-fluorination on drug properties.

Safety and Handling
As with any chemical substance, proper safety precautions should be taken when handling 2-
fluoropentanoic acid. It is classified as a corrosive liquid and can cause skin and eye

irritation.[1]

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,

gloves, and a lab coat.

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of

vapors.

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion
2-Fluoropentanoic acid is a valuable chemical entity with significant potential in the fields of

organic synthesis and medicinal chemistry. Its synthesis, while requiring careful execution, is

achievable through established chemical transformations. The unique properties conferred by

the α-fluorine atom make it an attractive building block for the development of novel

pharmaceuticals with improved metabolic stability and tailored biological activity. This guide

provides a foundational understanding of 2-fluoropentanoic acid, empowering researchers to

explore its full potential in their scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. fluorochem.co.uk [fluorochem.co.uk]

2. Volume # 6(127), November - December 2019 — "Synthesis of 2-fluorooctanoic acid: an
advanced organic chemistry laboratory experiment" [notes.fluorine1.ru]
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BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073805#2-fluoropentanoic-acid-iupac-name-and-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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